3-(methylsulfanyl)-1H-pyrazole hydrochloride
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Overview
Description
3-(Methylsulfanyl)-1H-pyrazole hydrochloride is a heterocyclic compound that contains a pyrazole ring substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-1H-pyrazole hydrochloride typically involves the reaction of a pyrazole derivative with a methylsulfanyl reagent. One common method involves the use of β-mercapto ketones and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid as a catalyst . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-(Methylsulfanyl)-1H-pyrazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanylmethyl)-1H-indole: Contains a similar methylsulfanyl group but with an indole ring instead of a pyrazole ring.
3-(Methylsulfanyl)-1,2,4-triazine: Another heterocyclic compound with a methylsulfanyl group but with a triazine ring.
Uniqueness
3-(Methylsulfanyl)-1H-pyrazole hydrochloride is unique due to its specific substitution pattern and the presence of the pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
162777-11-9 |
---|---|
Molecular Formula |
C4H7ClN2S |
Molecular Weight |
150.6 |
Purity |
95 |
Origin of Product |
United States |
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